![molecular formula C17H20N4O2 B13648914 N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B13648914.png)
N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SCFSkp2-IN-2 is a small-molecule inhibitor that targets the S-phase kinase-associated protein 2 (Skp2), a component of the SCF (Skp1-CUL1-F-box) E3 ubiquitin ligase complex. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. SCFSkp2-IN-2 inhibits the activity of Skp2, which plays a crucial role in cell cycle regulation by promoting the degradation of the cyclin-dependent kinase inhibitor p27.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SCFSkp2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity. Typical conditions may include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, and dichloromethane.
Catalysts: Palladium-based catalysts for coupling reactions.
Reagents: Various organic reagents for functional group transformations.
Industrial Production Methods
Industrial production of SCFSkp2-IN-2 would likely involve scaling up the laboratory synthesis process while ensuring consistency and purity. This may include:
Batch Processing: To maintain control over reaction conditions.
Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
SCFSkp2-IN-2 undergoes several types of chemical reactions, including:
Reduction: Involving the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
SCFSkp2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome pathway.
Biology: Investigates the role of Skp2 in cell cycle regulation and apoptosis.
Medicine: Explores its potential as an anti-cancer agent, particularly in cancers where Skp2 is overexpressed.
Mécanisme D'action
SCFSkp2-IN-2 exerts its effects by binding to Skp2, thereby inhibiting its function within the SCF complex. This inhibition prevents the ubiquitination and subsequent degradation of p27, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include:
Skp2: The primary target of SCFSkp2-IN-2.
p27: A cyclin-dependent kinase inhibitor whose stability is increased upon Skp2 inhibition.
Cell Cycle Pathways: Including the G1/S transition, which is regulated by p27 levels.
Propriétés
Formule moléculaire |
C17H20N4O2 |
|---|---|
Poids moléculaire |
312.37 g/mol |
Nom IUPAC |
N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-3-21(4-2)15-8-7-13(16(22)10-15)12-19-20-17(23)14-6-5-9-18-11-14/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12- |
Clé InChI |
HEUHCTYMFLTWAX-UNOMPAQXSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=C(C=C1)/C=N\NC(=O)C2=CN=CC=C2)O |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


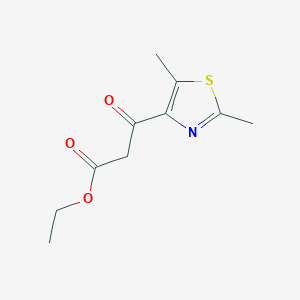
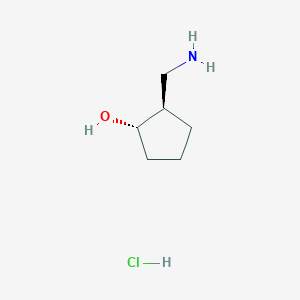
![[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate](/img/structure/B13648842.png)


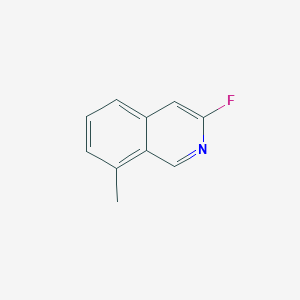

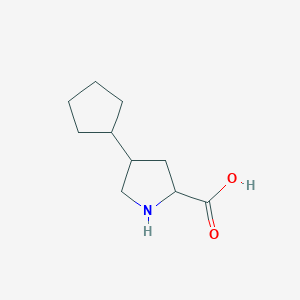
![(S)-6,6'-diiodo-4,4'-dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13648876.png)


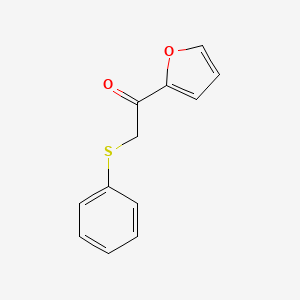
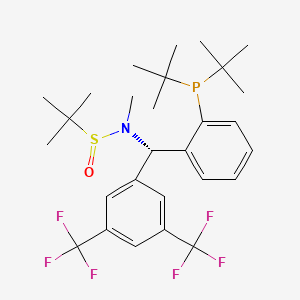
![5-(tert-Butyl)-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13648899.png)
